molecular formula C15H16ClN5O B11312463 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11312463
M. Wt: 317.77 g/mol
InChI Key: LPBGFUPQWCEWAY-UHFFFAOYSA-N
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Description

N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tetrazole ring, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the furan ring and the chloromethylphenyl group. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the chloromethyl group can produce various substituted derivatives.

Scientific Research Applications

N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Research: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloromethylphenyl group but differs in the heterocyclic ring structure.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar in having a chlorophenyl group but with a different heterocyclic core.

Uniqueness

N-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a furan ring and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C15H16ClN5O/c1-3-21-19-15(18-20-21)17-9-12-6-7-14(22-12)11-5-4-10(2)13(16)8-11/h4-8H,3,9H2,1-2H3,(H,17,19)

InChI Key

LPBGFUPQWCEWAY-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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